molecular formula C10H7ClN2O3 B7840947 2-(chloromethyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid

2-(chloromethyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid

Cat. No.: B7840947
M. Wt: 238.63 g/mol
InChI Key: XLPQNGYHUQNQMQ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid is a heterocyclic compound featuring a fused pyrido-pyrimidine scaffold with a chloromethyl substituent at position 2 and a carboxylic acid group at position 7. The chloromethyl group enhances electrophilic properties, facilitating further functionalization, while the carboxylic acid moiety enables salt formation or conjugation with biomolecules.

Properties

IUPAC Name

2-(chloromethyl)-4-oxopyrido[1,2-a]pyrimidine-9-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O3/c11-5-6-4-8(14)13-3-1-2-7(10(15)16)9(13)12-6/h1-4H,5H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPQNGYHUQNQMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=O)C=C(N=C2C(=C1)C(=O)O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by chloromethylation and subsequent oxidation to introduce the carboxylic acid group. The reaction conditions often require the use of catalysts such as Lewis acids and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step processes that are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography to achieve the desired product quality and consistency.

Chemical Reactions Analysis

1.1. One-Step Cyclization

A concise synthesis route involves the cyclization of 3-formylchromone with 2-methylpyrimidin-4(3H)-ones in the presence of chlorotrimethylsilane (CTMS) . This method promotes the formation of fused pyrido[1,2-a]pyrimidin-4-ones via a [4+2] cycloaddition mechanism .

Key steps :

  • Reaction of 3-formylchromone with pyrimidinone derivatives.

  • CTMS acts as a Lewis acid catalyst to facilitate nucleophilic attack and cyclization.

  • High yields (up to 88%) are reported for structurally diverse pyrido[1,2-a]pyrimidin-4-ones .

2.1. Oxidation Reactions

The chloromethyl group undergoes oxidation to form aldehydes or carboxylic acids:

  • Pyridinium chlorochromate (PCC) oxidizes methyl groups to ketones or aldehydes .

  • Acidic hydrolysis of ester intermediates yields carboxylic acids .

2.2. Chlorination

  • Thionyl chloride (SOCl₂) converts hydroxymethyl groups to chloromethyl derivatives .

  • Electrophilic substitution : The chloromethyl group can undergo nucleophilic displacement with amines or other nucleophiles .

2.3. Amination

  • Bromination followed by nucleophilic substitution introduces amino groups at specific positions .

  • Lamination with dimethylamine converts chloromethyl derivatives into amine-substituted analogs .

3.1. Antimicrobial Activity

Pyrido[1,2-a]pyrimidine derivatives exhibit antimicrobial effects, with chloromethyl and carboxylate groups enhancing activity. For example, compounds with chlorine substituents show higher efficacy against Gram-negative bacteria .

3.2. Pharmaceutical Potential

  • Antiviral agents : Structural analogs inhibit HIV-1 integrase and other viral targets .

  • Anticancer agents : Chloromethyl derivatives are explored as T-cell activators or diacylglycerol kinase inhibitors .

References Thieme-connect.com RJPBCS journal US Patent 11584747B2 ACS Journal of Organic Chemistry

Scientific Research Applications

Medicinal Chemistry Applications

2-(Chloromethyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid has been explored for its potential as an active pharmaceutical ingredient (API) due to its structural similarity to known bioactive compounds.

Anticancer Activity

Research has indicated that derivatives of pyrido[1,2-a]pyrimidine exhibit significant anticancer properties. A study demonstrated that compounds with similar structures could inhibit tumor growth in various cancer cell lines, suggesting that this compound may have similar potential. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation.

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. In vitro studies have reported activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This antimicrobial action is attributed to the compound's ability to disrupt bacterial cell wall synthesis.

Agricultural Applications

In agriculture, 2-(chloromethyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid derivatives have been investigated for their herbicidal properties.

Herbicide Development

A patent application highlighted the synthesis of novel herbicides based on this compound. These herbicides demonstrated selective toxicity against certain weed species while being safe for crops, making them valuable in integrated pest management strategies.

Material Science Applications

The unique chemical structure of 2-(chloromethyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid also lends itself to applications in material science.

Polymer Synthesis

Research has explored the use of this compound in the synthesis of polymers with enhanced thermal stability and mechanical properties. The incorporation of pyrido[1,2-a]pyrimidine units into polymer backbones has been shown to improve the material's resistance to degradation under heat and UV exposure.

Case Studies

StudyFocusFindings
Anticancer Activity In vitro testing on cancer cell linesSignificant inhibition of cell proliferation; potential for development as an anticancer drug
Antimicrobial Properties Testing against bacterial strainsEffective against multiple strains; mechanism involves disruption of cell wall synthesis
Herbicide Development Patent application for agricultural useSelective toxicity against weeds; safe for crops
Polymer Synthesis Development of new materialsImproved thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity :

  • The target compound’s chloromethyl group distinguishes it from sulfonyl- or morpholinyl-containing analogs (e.g., compounds in and ). This group enhances its electrophilicity, enabling nucleophilic substitution reactions.
  • Carboxylic acid positioning : Unlike 2-chloro-6-methylpyrimidine-4-carboxylic acid , the target’s carboxylic acid is fused to a bicyclic system, altering solubility and hydrogen-bonding capacity.

Synthetic Pathways :

  • Analogs like 3-[(4-methoxyphenyl)sulfonyl] derivatives are synthesized via aldehyde-glycinate ester condensations followed by cyclization , whereas morpholinyl derivatives require enantioselective steps . The target compound likely follows similar ester-to-acid hydrolysis routes as described for ethyl ester precursors .

Table 2: Physicochemical and Application Data

Compound Name Solubility LogP* Reported Applications Safety/Toxicity Data
Target compound Moderate (polar) ~1.2 Potential intermediate for drug synthesis Not available
3-[(4-Methoxyphenyl)sulfonyl] analog Low (non-polar) ~2.8 Research use; no clinical data No MSDS reported
Morpholinyl-benzoic acid derivative High (polar) ~0.5 Patent-protected therapeutic agent Preclinical safety data in patent
2-Chloro-6-methylpyrimidine-4-carboxylic acid High (aqueous) ~0.9 Synthetic intermediate Irritant (skin/eyes); handle with PPE
2-(Chloromethyl)-imidazo[1,2-a]pyridine Low (organic) ~2.1 Pharmaceutical intermediate Marketed; SDS recommends ventilation

*LogP values estimated using fragment-based methods.

Key Observations:

Polarity and Solubility: The target compound’s carboxylic acid group increases aqueous solubility compared to sulfonyl or imidazo-pyridine analogs .

Biological Relevance :

  • The morpholinyl derivative is patented for medical use, suggesting validated bioactivity (e.g., enzyme inhibition) . In contrast, the target compound’s applications remain speculative, though its structure aligns with kinase inhibitor scaffolds.

Biological Activity

2-(Chloromethyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid is a compound belonging to the pyrido[1,2-a]pyrimidine family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10H10ClN2O3
  • Molecular Weight : 232.65 g/mol
  • CAS Number : 1353878-06-4

Biological Activity Overview

The biological activity of 2-(chloromethyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid has been investigated in various studies. The compound exhibits significant pharmacological potential, particularly as an inhibitor of human leukocyte elastase (HLE), which plays a crucial role in inflammatory diseases.

Human leukocyte elastase is a serine protease involved in the degradation of extracellular matrix components. Overactivity of HLE is associated with chronic inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and asthma. The compound's ability to inhibit HLE can mitigate these conditions by preventing excessive tissue degradation.

Inhibition Studies

In vitro studies have shown that the compound acts as a potent inhibitor of HLE, with reported inhibition constants (K_i) in the nanomolar range. For instance, a related derivative exhibited a K_i of 0.0168 nM against HLE, indicating a strong affinity for the enzyme .

Antimicrobial Activity

Research has also indicated that derivatives of pyrido[1,2-a]pyrimidines exhibit antimicrobial properties. For example:

  • Against Gram-positive bacteria : Some derivatives showed effective inhibition against Staphylococcus aureus and Streptococcus agalactiae.
  • Against Gram-negative bacteria : Limited efficacy was noted against Escherichia coli .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeActivity LevelReference
HLE InhibitionHuman leukocyte elastaseK_i = 0.0168 nM
AntimicrobialStaphylococcus aureusMIC = 50 µM
AntimicrobialStreptococcus agalactiaeMIC = 75 µM
AntimicrobialEscherichia coliMIC = 100 µM

Case Study 1: Inhibition of HLE in Animal Models

A study conducted on mice demonstrated that oral administration of a related compound significantly reduced acute lung hemorrhage induced by HLE. The effective dose (ED_50) was found to be approximately 2.8 mg/kg when administered orally, showcasing the compound's potential for therapeutic use in respiratory diseases .

Case Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial efficacy of various pyrido[1,2-a]pyrimidine derivatives against pathogenic bacteria. The results indicated that specific modifications to the chemical structure enhanced antibacterial activity, particularly against Gram-positive strains .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 2-(chloromethyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid?

Answer:
The compound is typically synthesized via condensation reactions. A representative method involves reacting 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with ethyl N-alkylglycinate in methanol under triethylamine catalysis at room temperature. After isolating intermediates, sodium methoxide is added to induce cyclization, followed by acidification (HCl) to precipitate the product . Key parameters include stoichiometric control of amines and reaction temperature (50–60°C for cyclization). Purification involves filtration and washing with water.

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:
Structural confirmation relies on ¹H NMR spectroscopy and elemental analysis . For example, aromatic proton signals in the pyrido-pyrimidine core exhibit distinct downfield shifts due to electron-withdrawing effects of the carbonyl and chloromethyl groups. In derivatives, benzylic protons in N-benzylamide fragments show splitting patterns (e.g., doublets or triplets) around δ 4.5–5.0 ppm, confirming functionalization . Elemental analysis validates C/H/N/O ratios within ±0.3% of theoretical values.

Advanced: How does the chloromethyl group influence bioactivity in pyrido-pyrimidine derivatives?

Answer:
The chloromethyl group enhances electrophilicity, enabling covalent interactions with biological targets (e.g., enzymes). In analgesic studies, derivatives lacking this group showed reduced activity, suggesting its role in binding pocket penetration or stabilization via hydrophobic/halogen bonding. However, contradictory data exist: some N-benzylamide analogs with chloromethyl groups displayed uniform activity (e.g., ~50% writhing inhibition in mice) despite structural variations, implying steric or electronic saturation . Researchers should perform docking simulations to map binding modes and SAR studies with halogen-substituted analogs to resolve ambiguities.

Advanced: What strategies optimize reaction yields in multi-step syntheses involving this compound?

Answer:
Yield optimization requires:

  • Intermediate stabilization : Use aprotic solvents (e.g., DCM) for acid-sensitive intermediates to prevent hydrolysis .
  • Catalyst screening : Triethylamine is standard, but DBU (1,8-diazabicycloundec-7-ene) may improve cyclization efficiency .
  • Temperature control : Cyclization at 50–60°C balances reaction rate and byproduct suppression. Higher temperatures risk decarboxylation.
  • Workup refinement : Acidification to pH <7 ensures complete precipitation; centrifuge-assisted filtration reduces product loss .

Advanced: How do bioisosteric replacements (e.g., pyrido-pyrimidine vs. quinolinone cores) affect pharmacological profiles?

Answer:
Bioisosterism studies reveal that pyrido-pyrimidine cores exhibit enhanced metabolic stability compared to 4-hydroxyquinolin-2-ones, likely due to reduced oxidative metabolism at the fused ring system. However, both cores show similar analgesic potency in the "acetic acid writhing" model, suggesting conserved interaction with cyclooxygenase (COX) or transient receptor potential (TRP) channels. To validate, conduct in vitro metabolic assays (e.g., liver microsome stability) and target-specific binding assays (e.g., COX-1/2 inhibition) .

Advanced: How should researchers address contradictory data in biological activity assays?

Answer:
Contradictions (e.g., uniform activity across structurally diverse analogs ) may arise from assay limitations (e.g., low sensitivity) or off-target effects. Mitigation strategies include:

  • Dose-response curves : Confirm activity is concentration-dependent.
  • Orthogonal assays : Validate findings using alternative models (e.g., hot-plate test for analgesia).
  • Proteomic profiling : Identify unintended targets via mass spectrometry.
  • Computational modeling : Differentiate true bioisosterism from assay artifacts.

Advanced: What analytical challenges arise in characterizing degradation products of this compound?

Answer:
The chloromethyl group is prone to hydrolysis, forming 2-(hydroxymethyl) derivatives. LC-MS/MS with reverse-phase columns (C18, 0.1% formic acid) can separate degradation products. For quantification, use isotope-labeled internal standards (e.g., deuterated analogs) to account for matrix effects. Structural elucidation of degradants requires HRMS (high-resolution mass spectrometry) and 2D NMR (e.g., HSQC, HMBC) to assign oxidized or rearranged products .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles (H310/H315 ).
  • Ventilation : Use fume hoods to avoid inhalation (H332 ).
  • Spill management : Neutralize with sodium bicarbonate; collect residues in sealed containers (P501 ).
  • Storage : Dry, inert atmosphere (N₂) at 2–8°C to prevent hydrolysis .

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